
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,4-dichlorophenyl-2,5-dimethoxyprop-2-en-1-one, is a synthetic organic compound that has been studied in a variety of scientific fields. It has been used as a precursor in the synthesis of many other compounds, and it has been studied for its potential applications in medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor in the synthesis of several other compounds, including the anticonvulsant drug lamotrigine, the antidepressant drug fluoxetine, and the anti-inflammatory drug ibuprofen. It has also been studied for its potential use in the treatment of cancer, as well as its potential use as a drug delivery system.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound may interact with various receptors in the body, including the serotonin 5-HT1A receptor, the histamine H1 receptor, and the dopamine D2 receptor. It may also act as an agonist or antagonist at these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to be used as a precursor in the synthesis of other compounds. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its tendency to react with other compounds.
Zukünftige Richtungen
The future directions for (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one include further research into its potential applications in medicine and biochemistry. Specifically, further research is needed to explore its potential use as a drug delivery system and its potential use in the treatment of cancer. In addition, further research is needed to explore its potential use as an inhibitor of various enzymes, such as COX-2, MAO, and AChE. Finally, further research is needed to explore its potential use in the synthesis of other compounds.
Synthesemethoden
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been reported in several publications. The most commonly used method is a three-step synthesis process involving the reaction of 2,5-dimethoxybenzaldehyde with (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-onephenylacetic acid in the presence of a base such as sodium hydroxide, followed by a condensation reaction with aldehyde and an alkyl halide, and finally a reductive amination reaction with an amine.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-6-4-12(18)10-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHWETXARWYHOL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

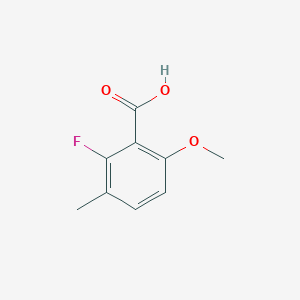
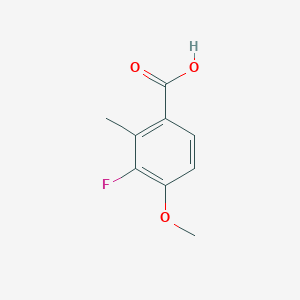
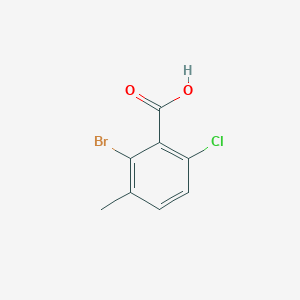


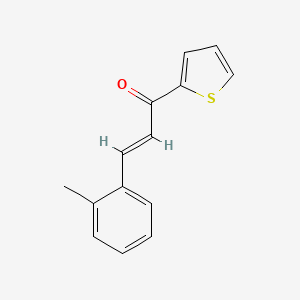
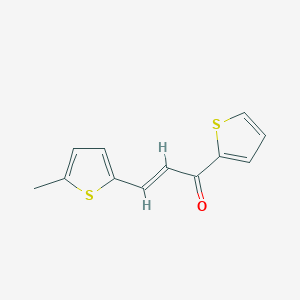
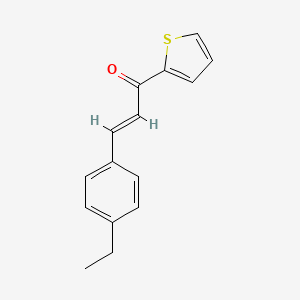


![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)


